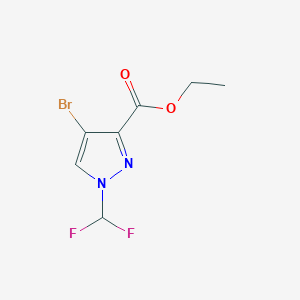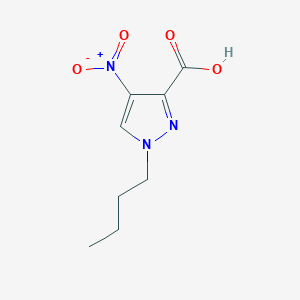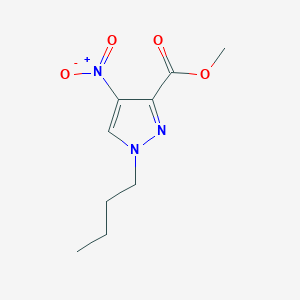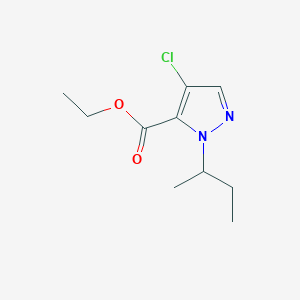![molecular formula C13H18N4 B8037169 5-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037169.png)
5-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound with a unique structure that combines an ethyl(phenyl)amino group with a methyl-substituted pyrazole ring. The presence of both aromatic and heterocyclic components suggests a potential range of chemical reactivity and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethyl(phenyl)amino Intermediate: : React ethylamine with benzaldehyde under acidic conditions to form ethyl(phenyl)amine.
Pyrazole Ring Construction: : The intermediate is then subjected to cyclization with hydrazine and 1-methyl-3-oxobutanamide to form the pyrazole ring.
Final Amination: : The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the amino group at the 3-position of the pyrazole ring.
Industrial Production Methods
Scaling up this synthesis for industrial purposes would likely involve optimizing reaction conditions for high yield and purity. This might include using catalysts to lower activation energy and employing continuous flow reactors to maintain steady-state conditions.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The amino group can undergo oxidation to form nitroso or nitro derivatives under suitable conditions.
Reduction: : The compound can be reduced to modify the pyrazole ring or the ethyl(phenyl)amino group.
Substitution: : Halogenation, alkylation, or acylation reactions can occur on the phenyl ring or the pyrazole nucleus.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide, alkyl halides for alkylation, and acid chlorides for acylation.
Major Products Formed
Oxidation yields nitroso or nitro derivatives.
Reduction leads to amine or alkylated products.
Substitution reactions introduce various functional groups into the aromatic or heterocyclic rings.
Applications De Recherche Scientifique
5-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine has diverse applications in:
Chemistry: : Serves as an intermediate for synthesizing more complex molecules.
Biology: : Studied for potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Investigated for its potential as a pharmacophore in drug design, targeting specific pathways or enzymes.
Industry: : Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The ethyl(phenyl)amino group can engage in hydrogen bonding or π-π interactions, while the pyrazole ring may contribute to binding specificity through its heteroatoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-phenyl-1H-pyrazol-5-amine: : Shares the pyrazole core but lacks the ethyl(phenyl)amino moiety.
5-(Phenylamino)-1-methyl-1H-pyrazol-3-amine: : Similar structure but without the ethyl group, affecting its reactivity and binding properties.
5-(Ethylamino)-1-methyl-3-phenyl-1H-pyrazole: : Differs in the substitution pattern on the pyrazole ring, leading to different chemical and biological behaviors.
Uniqueness
The unique combination of an ethyl(phenyl)amino group with a 1-methyl-1H-pyrazol-3-amine framework endows the compound with distinctive reactivity and potential for diverse applications. The specific arrangement of functional groups can lead to unique interactions in chemical reactions and biological systems.
Propriétés
IUPAC Name |
5-[(N-ethylanilino)methyl]-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-17(11-7-5-4-6-8-11)10-12-9-13(14)15-16(12)2/h4-9H,3,10H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSODFJKEBMNIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=NN1C)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037156.png)
![1-methyl-5-{[methyl(phenyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B8037166.png)
![5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037177.png)
![1-methyl-5-[(2-methyl-2,3,3a,7a-tetrahydro-1H-indol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B8037183.png)
![ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037186.png)
